2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloroacetamide group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Chloroacetamide Formation: The final step involves the reaction of the pyrrolidine intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The chloroacetamide group can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid can be used for hydrolysis.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the chloro group.
Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids or ketones.
Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Pharmacology: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biology: Studies investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances its binding affinity and specificity, while the chloroacetamide moiety can form covalent bonds with nucleophilic residues in the target protein, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: A structurally similar compound with a phenyl group instead of the pyrrolidine ring.
N-(3-(Trifluoromethyl)phenyl)acetamide: Similar in structure but lacks the chloro and pyrrolidine groups.
5-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide: Similar but with a carboxamide group instead of the chloroacetamide group.
Uniqueness
2-Chloro-N-(5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide is unique due to its combination of a chloroacetamide group and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
2-chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c14-6-11(20)18-9-5-12(21)19(7-9)10-3-1-2-8(4-10)13(15,16)17/h1-4,9H,5-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGDTRHQWXDAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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